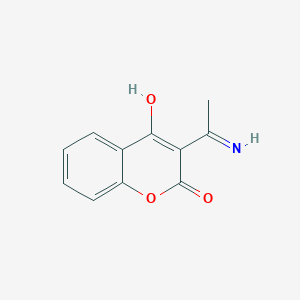
5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione): is a complex organic compound with the molecular formula C31H20N2O7 and a molecular weight of 532.514 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with derivatives of aniline in a toluene solvent under reflux conditions for 24 hours . This method allows for the formation of the isoindoline-1,3-dione scaffold, which is a key structural component of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an anticonvulsant agent. Derivatives of isoindoline-1,3-dione have shown promise in reducing seizure activity in experimental models .
Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic effects, including anticonvulsant and neuroprotective properties .
Industry: In the industrial sector, 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is used in the production of dyes, colorants, and polymer additives. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and seizure activity .
Comparison with Similar Compounds
5,5’-Carbonylbis(2-(2,3-dichlorophenyl)isoindoline-1,3-dione): This compound has similar structural features but with dichloro substituents, which may alter its reactivity and applications.
5,5’-Carbonylbis(2-(2,4-dimethylphenyl)isoindoline-1,3-dione):
5,5’-Carbonylbis(2-(3-acetylphenyl)isoindoline-1,3-dione):
Uniqueness: 5,5’-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione) is unique due to its methoxy substituents, which influence its electronic properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
5161-31-9 |
|---|---|
Molecular Formula |
C31H20N2O7 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O7/c1-39-25-9-5-3-7-23(25)32-28(35)19-13-11-17(15-21(19)30(32)37)27(34)18-12-14-20-22(16-18)31(38)33(29(20)36)24-8-4-6-10-26(24)40-2/h3-16H,1-2H3 |
InChI Key |
MADDMXXADWRECX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)


![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)
